N-[(1-acetylpiperidin-4-yl)methyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
Description
N-[(1-acetylpiperidin-4-yl)methyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The piperidine ring is a common structural motif in many pharmacologically active compounds, contributing to the compound’s potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-acetylpiperidin-4-yl)methyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(22)21-8-6-13(7-9-21)11-19-17(23)10-15-14-4-2-3-5-16(14)20-18(15)24/h2-5,13,15H,6-11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDVDOHZXHKQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CNC(=O)CC2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetylpiperidin-4-yl)methyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where an acetyl group is added to the nitrogen atom of the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetylpiperidin-4-yl)methyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups, such as aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid, while reduction of the acetyl group can produce N-[(1-hydroxypiperidin-4-yl)methyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide .
Scientific Research Applications
N-[(1-acetylpiperidin-4-yl)methyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-acetylpiperidin-4-yl)methyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets . This dual interaction can lead to a range of biological effects, including inhibition of viral replication, reduction of inflammation, and induction of cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide: Another acetamide derivative with distinct pharmacological properties.
Uniqueness
N-[(1-acetylpiperidin-4-yl)methyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is unique due to its combination of indole and piperidine moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and medical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
